molecular formula C16H18N2O3S B5280925 2-(2-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide

2-(2-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide

Cat. No.: B5280925
M. Wt: 318.4 g/mol
InChI Key: VWPOHXZKZWTZTP-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide is a chemical compound with a complex structure that includes both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide typically involves the reaction of 2-methylphenylacetic acid with 4-(methylsulfamoyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to interfere with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide
  • 2-(2-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide
  • 2-(2-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]propionamide

Uniqueness

2-(2-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-5-3-4-6-13(12)11-16(19)18-14-7-9-15(10-8-14)22(20,21)17-2/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOHXZKZWTZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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